molecular formula C13H9ClO3 B3024665 4-(2-chlorophenoxy)benzoic Acid CAS No. 613656-16-9

4-(2-chlorophenoxy)benzoic Acid

Cat. No.: B3024665
CAS No.: 613656-16-9
M. Wt: 248.66 g/mol
InChI Key: MVCATMWWLOULMN-UHFFFAOYSA-N
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Description

4-(2-chlorophenoxy)benzoic acid is an organic compound with the molecular formula C13H9ClO3 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a 2-chlorophenoxy group

Biochemical Analysis

Cellular Effects

Research has shown that 4-(2-chlorophenoxy)benzoic Acid does not contribute to acid-induced cell death in colorectal cancer cells . This suggests that it may have a role in influencing cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism. More detailed studies are needed to fully understand these effects.

Molecular Mechanism

It has been found to inhibit TMEM206 mediated currents , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-chlorophenoxy)benzoic acid can be synthesized through several methods. One common approach involves the reaction of 2-chlorophenol with 4-chlorobenzoic acid in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chlorobenzoic acid, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

4-(2-chlorophenoxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor in certain biochemical pathways.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid
  • 4-chloro-2-(1-naphthyloxyacetamido) benzoic acid
  • 4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido) benzoic acid

Uniqueness

4-(2-chlorophenoxy)benzoic acid is unique due to its specific structural features, such as the presence of the 2-chlorophenoxy group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-(2-chlorophenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCATMWWLOULMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390617
Record name 4-(2-chlorophenoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613656-16-9
Record name 4-(2-chlorophenoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Chlorophenoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound (1.0 g) was synthesized in a yield of 84% as a yellowish white crystalline solid by conducting the similar reaction to that mentioned in Example 10 (10e) using 4-fluorobenzaldehyde (0.60 g, 5.0 mmol), 2-chlorophenol (0.90 g, 7.0 mmol), potassium carbonate (1.7 g, 13 mmol), 2-methyl-2-butene (2.7 ml, 25 mmol), potassium dihydrogenphosphate (1.7 g, 13 mmol) and sodium hypochlorite (1.4 g, 15 mmol).
[Compound]
Name
Example 10 ( 10e )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0.9 g
Type
reactant
Reaction Step Three
Quantity
1.7 g
Type
reactant
Reaction Step Four
Quantity
2.7 mL
Type
reactant
Reaction Step Five
Name
potassium dihydrogenphosphate
Quantity
1.7 g
Type
reactant
Reaction Step Six
Quantity
1.4 g
Type
reactant
Reaction Step Seven
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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